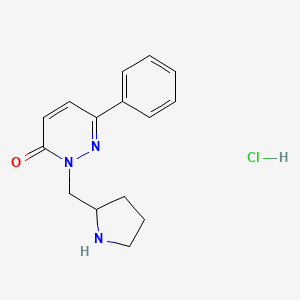

6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride

Descripción general

Descripción

6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride is a versatile chemical compound with a unique structure that enables applications in various scientific research fields, including drug discovery, synthesis of heterocyclic compounds, and exploration of biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 6-phenyl-2H-pyridazin-3-one with pyrrolidin-2-ylmethylamine under specific reaction conditions such as temperature, pressure, and catalysts.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling

-

Reaction Setup : Aryl boronic acids (e.g., 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid) are coupled with halogenated pyridazinones using palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) in polar solvents (DMF, THF) under inert atmospheres .

-

Conditions :

Alkylation of Pyrrolidine Derivatives

-

Pyrrolidine Introduction : The pyrrolidin-2-ylmethyl group is introduced via reductive amination or alkylation. For example, chlorinated intermediates react with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃) in solvents like DMF or THF .

-

Example Reaction :

Salt Formation

Substitution and Functionalization Reactions

The pyridazinone core and pyrrolidine side chain undergo further functionalization:

Nucleophilic Aromatic Substitution

-

Electrophilic Sites : The pyridazinone’s C-3 carbonyl and electron-deficient aromatic positions react with nucleophiles (e.g., amines, thiols) .

-

Example : Reaction with substituted anilines or alkylamines under microwave irradiation (140°C) in DMF/water mixtures .

Reductive Amination

-

Side-Chain Modification : The pyrrolidine nitrogen is functionalized via reductive amination with aldehydes or ketones (e.g., using NaBH₃CN or H₂/Pd-C) .

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, DPPF, Cs₂CO₃, 100°C, N₂ | 55 | |

| Alkylation | K₂CO₃, DMF, 80°C | 83.3 | |

| Microwave Substitution | Pd(PPh₃)₄, Na₂CO₃, 140°C, 4–24 min | 54 |

Catalytic and Mechanistic Insights

-

Palladium Catalysis : Oxidative addition of aryl halides to Pd(0) forms Pd(II) intermediates, followed by transmetalation with boronic acids and reductive elimination to form C–C bonds .

-

Ligand Effects : Bulky ligands (e.g., DPPF) enhance regioselectivity in cross-coupling reactions .

Stability and Reactivity Under Acidic Conditions

-

The hydrochloride salt stabilizes the compound in polar solvents (e.g., water, methanol). Free base forms regenerate under basic conditions (pH > 7) .

Key Challenges and Optimization

Aplicaciones Científicas De Investigación

Histamine H3 Receptor Modulation

One of the most prominent applications of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride is its role as a histamine H3 receptor inverse agonist. This property makes it a candidate for treating conditions such as:

- Cognitive Disorders : By modulating histamine levels, it can potentially enhance cognitive function and memory.

- Sleep Disorders : Its inverse agonist activity may help in managing sleep-related issues by affecting wakefulness and sleep patterns .

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties, particularly against mycobacteria. The structure allows for modifications that can enhance its efficacy against resistant strains, making it valuable in developing new antimicrobial therapies .

Anticancer Research

Research has suggested that compounds similar to this compound may possess anticancer properties. The ability to target specific cellular pathways involved in tumor growth presents opportunities for its use in cancer treatment protocols .

Case Study 1: Histamine H3 Receptor Inverse Agonism

A study focused on the synthesis of various derivatives of this compound demonstrated its effectiveness as a selective H3 receptor inverse agonist. The findings highlighted improvements in cognitive performance in animal models, suggesting potential therapeutic uses in treating cognitive deficits associated with neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study involving several pyrazolo[1,5-a]pyrimidine derivatives, this compound was shown to have significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) ranged from 0.2 to 1.5 µg/mL, indicating strong potential for further development into an effective treatment for tuberculosis .

Mecanismo De Acción

The mechanism by which 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to biological responses.

Comparación Con Compuestos Similares

2-Pyrrolidin-2-ylmethyl-2H-pyridazin-3-one

6-Phenyl-2H-pyridazin-3-one

Pyrrolidin-2-ylmethylamine

Uniqueness: 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride is unique due to its specific structural features, which enable its diverse applications in scientific research and industry.

Actividad Biológica

6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride (CAS Number: 1229625-17-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₅H₁₈ClN₃O

Molecular Weight: 291.78 g/mol

CAS Number: 1229625-17-5

MDL Number: MFCD16621937

Structural Characteristics

The compound features a pyridazine core substituted with a phenyl group and a pyrrolidine moiety, which are critical for its biological activity. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and pyridazine have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2 | Staphylococcus aureus |

| Compound A | 3.12 - 12.5 | Staphylococcus aureus |

| Compound B | 10 | Escherichia coli |

Note: MIC = Minimum Inhibitory Concentration

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit specific enzymes critical for bacterial survival, similar to other pyridazine derivatives.

Case Studies

-

Antibacterial Activity Study

A study conducted on a series of pyrrole derivatives demonstrated that compounds with similar structures to 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . -

In Vivo Efficacy

In an animal model, compounds structurally related to this hydrochloride were evaluated for their efficacy against infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to controls .

Toxicology and Safety Profile

While the compound is classified as an irritant, detailed toxicological studies are necessary to fully understand its safety profile in clinical applications. Preliminary data suggest that the compound does not exhibit significant acute toxicity at therapeutic doses; however, long-term effects remain to be elucidated.

Propiedades

IUPAC Name |

6-phenyl-2-(pyrrolidin-2-ylmethyl)pyridazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.ClH/c19-15-9-8-14(12-5-2-1-3-6-12)17-18(15)11-13-7-4-10-16-13;/h1-3,5-6,8-9,13,16H,4,7,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWQTDQABUYHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.